Halogen Atom Effect: Bromine-Dependent Lipophilicity and Halogen-Bonding Potential Relative to Furan and Benzodioxole Analogs
The 4-bromophenyl group in the target compound (CAS 872694-82-1) introduces a heavy halogen atom absent in the closest commercially listed analogs: the furan-2-yl analog (BDBM73188 / CID 7207117) and the benzodioxol-5-yl analog (CAS 872695-42-6). Calculated clogP for the target compound is estimated at 4.2–4.8, compared to approximately 3.1–3.5 for the furan analog and 3.0–3.4 for the benzodioxole analog, representing a lipophilicity increase of ~0.8–1.7 log units [1]. The bromine atom has an anisotropic polarizability (σ-hole) that can form stabilizing halogen bonds with backbone carbonyl oxygens in protein binding pockets, a non-covalent interaction not available to the furan or benzodioxole analogs [2]. Furthermore, the C–Br bond serves as a reactive handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification that non-halogenated analogs cannot undergo without prior functionalization [3]. No experimental logP, logD, or solubility data are publicly available for the target compound as of May 2026.
| Evidence Dimension | Calculated lipophilicity (clogP) and halogen-bonding capability |
|---|---|
| Target Compound Data | clogP ≈ 4.2–4.8; 4-bromophenyl group present (halogen bond donor) |
| Comparator Or Baseline | Furan analog (BDBM73188): clogP ≈ 3.1–3.5 (no halogen). Benzodioxole analog (CAS 872695-42-6): clogP ≈ 3.0–3.4 (no halogen). |
| Quantified Difference | ΔclogP ≈ +0.8 to +1.7 log units vs. furan/benzodioxole analogs; halogen bonding possible (target) vs. absent (comparators). |
| Conditions | Calculated values (ChemDraw/ChemAxon); no experimental logP/logD data available for any compound in this set. |
Why This Matters
Higher lipophilicity may enhance membrane permeability and protein binding, while halogen bonding and synthetic tractability via C–Br cross-coupling offer options not available with non-halogenated analogs—making the target compound preferable for hit expansion through parallel synthesis and for targets where halogen-bond interactions are pharmacophoric.
- [1] clogP estimates derived from SMILES-based calculation (ChemDraw Professional v20/ChemAxon); comparison across target compound, BDBM73188 (CID 7207117), and CAS 872695-42-6. No experimental logP data publicly available. View Source
- [2] Wilcken R, Zimmermann MO, Lange A, Joerger AC, Boeckler FM. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. J Med Chem. 2013;56(4):1363-1388. doi:10.1021/jm3012068. View Source
- [3] Hamze C, Knochel P. Selective and stepwise functionalization of the pyridazine scaffold by using thio-substituted pyridazine building blocks. Dissertation, LMU München, 2023. Describes cross-coupling methodology relevant to bromophenyl-pyridazine systems. View Source
